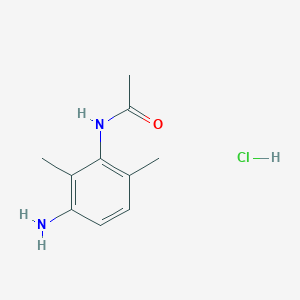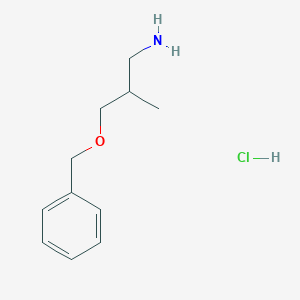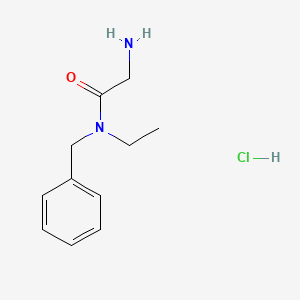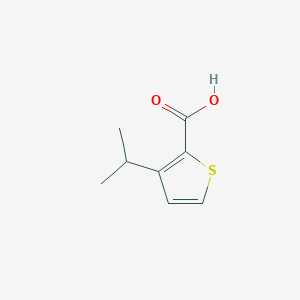
(2-Amino-benzothiazol-6-yl)-acetic acid hydrochloride
Übersicht
Beschreibung
2-Amino-benzothiazol-6-yl)-acetic acid hydrochloride, commonly known as ABH, is a reagent used in various scientific research applications. It is a white crystalline solid with a molecular weight of 194.64 g/mol and a melting point of 150-152°C. ABH is a widely used reagent in organic synthesis and is frequently used as a catalyst in a variety of reactions. ABH has also been used in a variety of biochemical and physiological experiments, and its mechanism of action has been studied extensively. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Microbial Studies
Researchers have synthesized various derivatives of (2-Amino-benzothiazol-6-yl)-acetic acid hydrochloride for microbial studies. For instance, Patel and Agravat (2007) explored the synthesis of new pyridine derivatives with antibacterial and antifungal activities, showcasing the compound's utility in developing potential antimicrobial agents (Patel & Agravat, 2007).
Antitumor Activity
The antitumor potential of this compound derivatives has been a significant area of investigation. Kashiyama et al. (1999) studied the C- and N-oxidation products of antitumor 2-(4-aminophenyl)benzothiazoles, highlighting their role in the compound's mode of action against cancer (Kashiyama et al., 1999).
Antiparasitic Properties
Delmas et al. (2002) investigated the in vitro antiparasitic properties of 6-Nitro- and 6-amino-benzothiazoles against Leishmania infantum and Trichomonas vaginalis. Their work demonstrates the compound's potential in treating parasitic infections, highlighting its selective antiproliferative activity against certain parasites (Delmas et al., 2002).
Chemical Properties and Reactivity
Baudet and Otten (1970) studied the decarboxylation of (benzothiazolyl-2)-acetic acid derivatives, revealing insights into the compound's chemical reactivity and stability under various conditions. This research provides foundational knowledge for further chemical manipulations and applications of these compounds (Baudet & Otten, 1970).
Corrosion Inhibition
Hu et al. (2016) conducted experimental and theoretical studies on benzothiazole derivatives as corrosion inhibitors for carbon steel. Their findings suggest that these compounds could be used to prevent corrosion in industrial applications, offering a novel approach to materials protection (Hu et al., 2016).
Eigenschaften
IUPAC Name |
2-(2-amino-1,3-benzothiazol-6-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S.ClH/c10-9-11-6-2-1-5(4-8(12)13)3-7(6)14-9;/h1-3H,4H2,(H2,10,11)(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRSZQTZNOTXON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CC(=O)O)SC(=N2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-bromo-7-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1522000.png)
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B1522002.png)


![{5-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]pentyl}(methyl)amine dihydrochloride](/img/structure/B1522010.png)
![2-{[(3-Fluorophenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B1522011.png)







